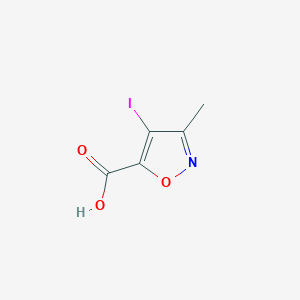
Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions. The use of microwave irradiation has been shown to reduce reaction times significantly, making the process more efficient .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoate include other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxic compound that acts as a glutamate receptor agonist.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the methoxy group, which can influence its reactivity and biological activity. This unique structure allows it to be used in specific applications where other isoxazole derivatives may not be suitable .
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
methyl 2-(3-methoxy-1,2-oxazol-5-yl)-3-methylbutanoate |
InChI |
InChI=1S/C10H15NO4/c1-6(2)9(10(12)14-4)7-5-8(13-3)11-15-7/h5-6,9H,1-4H3 |
Clave InChI |
ZILYWFGDXYWGEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=NO1)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



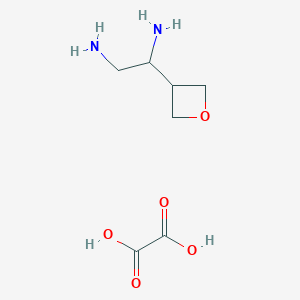
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
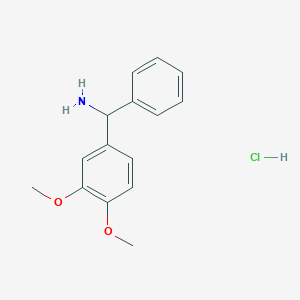
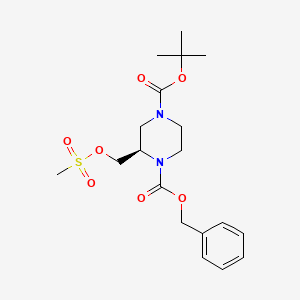
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
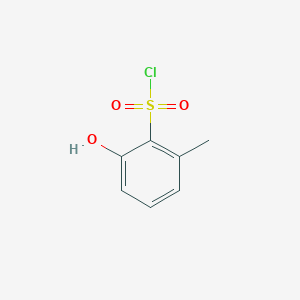
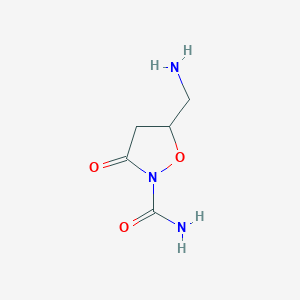
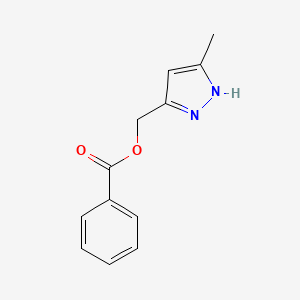

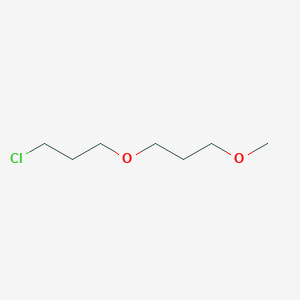
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
